molecular formula C9H16O4 B13143673 (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol

(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol

Cat. No.: B13143673
M. Wt: 188.22 g/mol
InChI Key: ZNMWHPGEUHDVNY-HTQZYQBOSA-N
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Description

(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[44]non-2-yl)-methanol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of L-threonine with sodium nitrite in a micro-channel reactor to form an intermediate, which is then further reacted with an inorganic alkali solution to yield the desired product . This method is advantageous due to its high efficiency and reduced reaction time.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of micro-channel reactors in industrial settings enhances the production efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. Additionally, the compound’s unique structure allows it to interact with various proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Butanediol
  • (2R,3R)-Hydroxybupropion
  • (2R,3R)-Dihydromyricetin

Uniqueness

Compared to similar compounds, (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

[(2R,3R)-3-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanol

InChI

InChI=1S/C9H16O4/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8,10-11H,1-6H2/t7-,8-/m1/s1

InChI Key

ZNMWHPGEUHDVNY-HTQZYQBOSA-N

Isomeric SMILES

C1CCC2(C1)O[C@@H]([C@H](O2)CO)CO

Canonical SMILES

C1CCC2(C1)OC(C(O2)CO)CO

Origin of Product

United States

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